4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline
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Overview
Description
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline is a complex organic compound that features a quinoline core substituted with a pyrrolidine-1-carbonyl group, a morpholin-4-yl group, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, which can be synthesized using various methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis .
Skraup Synthesis: This method involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This involves the condensation of aniline with aldehydes in the presence of malonic acid.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzophenone with aldehydes or ketones.
This can be achieved through nucleophilic substitution reactions where the quinoline core is reacted with pyrrolidine-1-carbonyl chloride and morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Pyrrolidine-1-carbonyl chloride and morpholine in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to the formation of partially hydrogenated quinoline derivatives.
Scientific Research Applications
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidine-2-carbonyl)morpholine: Similar in structure but lacks the quinoline core and trifluoromethyl group.
Quinoline derivatives: Compounds like quinoline-4-carboxylic acid share the quinoline core but differ in other substituents.
Uniqueness
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline is unique due to its combination of a quinoline core with both pyrrolidine and morpholine groups, as well as the presence of a trifluoromethyl group. This unique structure allows for a wide range of chemical interactions and potential biological activities .
Properties
Molecular Formula |
C19H20F3N3O2 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[4-[7-(trifluoromethyl)quinolin-4-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)13-3-4-14-15(11-13)23-6-5-16(14)25-9-10-27-17(12-25)18(26)24-7-1-2-8-24/h3-6,11,17H,1-2,7-10,12H2 |
InChI Key |
OEDBUPGLADLDST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=C4C=CC(=CC4=NC=C3)C(F)(F)F |
Origin of Product |
United States |
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